molecular formula C24H22ClN3O3S B3514497 N-[(4-{[(2-chlorophenyl)carbonyl]amino}-3-methoxyphenyl)carbamothioyl]-2,4-dimethylbenzamide

N-[(4-{[(2-chlorophenyl)carbonyl]amino}-3-methoxyphenyl)carbamothioyl]-2,4-dimethylbenzamide

Cat. No.: B3514497
M. Wt: 468.0 g/mol
InChI Key: DMQFXHPOLRBXFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-{[(2-chlorophenyl)carbonyl]amino}-3-methoxyphenyl)carbamothioyl]-2,4-dimethylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chlorobenzoyl chloride with 3-methoxyaniline to form an intermediate, which is then reacted with 2,4-dimethylbenzoyl isothiocyanate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-{[(2-chlorophenyl)carbonyl]amino}-3-methoxyphenyl)carbamothioyl]-2,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(4-{[(2-chlorophenyl)carbonyl]amino}-3-methoxyphenyl)carbamothioyl]-2,4-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-{[(2-chlorophenyl)carbonyl]amino}-3-methoxyphenyl)carbamothioyl]-2,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-{[(2-chlorophenyl)carbonyl]amino}-3-methoxyphenyl)carbamothioyl]-2,4-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

N-[[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]carbamothioyl]-2,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O3S/c1-14-8-10-17(15(2)12-14)22(29)28-24(32)26-16-9-11-20(21(13-16)31-3)27-23(30)18-6-4-5-7-19(18)25/h4-13H,1-3H3,(H,27,30)(H2,26,28,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQFXHPOLRBXFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3Cl)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-{[(2-chlorophenyl)carbonyl]amino}-3-methoxyphenyl)carbamothioyl]-2,4-dimethylbenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[(4-{[(2-chlorophenyl)carbonyl]amino}-3-methoxyphenyl)carbamothioyl]-2,4-dimethylbenzamide
Reactant of Route 3
Reactant of Route 3
N-[(4-{[(2-chlorophenyl)carbonyl]amino}-3-methoxyphenyl)carbamothioyl]-2,4-dimethylbenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[(4-{[(2-chlorophenyl)carbonyl]amino}-3-methoxyphenyl)carbamothioyl]-2,4-dimethylbenzamide
Reactant of Route 5
Reactant of Route 5
N-[(4-{[(2-chlorophenyl)carbonyl]amino}-3-methoxyphenyl)carbamothioyl]-2,4-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.